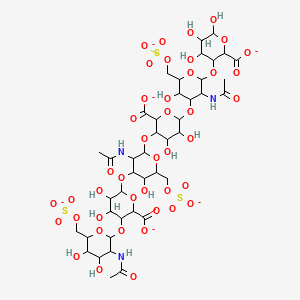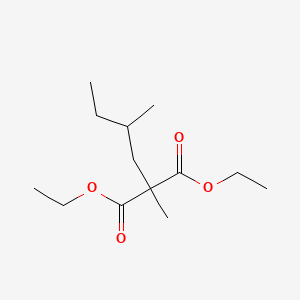
Diethyl methyl(2-methylbutyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl methyl(2-methylbutyl)malonate is an organic compound with the molecular formula C12H22O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and one of the methylene hydrogens is substituted by a methyl(2-methylbutyl) group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl methyl(2-methylbutyl)malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of diethyl malonate with a weak base, followed by alkylation with an appropriate alkyl halide. The reaction conditions typically involve the use of an alkoxide base, such as sodium ethoxide, in an alcohol solvent like ethanol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This includes the use of efficient reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl methyl(2-methylbutyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products
The major products formed from these reactions include substituted acetic acids, alcohols, and other malonic acid derivatives .
Applications De Recherche Scientifique
Diethyl methyl(2-methylbutyl)malonate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is involved in the synthesis of bioactive compounds, including potential drug candidates.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl methyl(2-methylbutyl)malonate involves its role as a precursor in various chemical reactions. The compound’s reactivity is primarily due to the presence of the ester groups and the methylene group, which can be deprotonated to form reactive intermediates. These intermediates can then participate in nucleophilic substitution, addition, and other reactions, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid with two ethyl ester groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups.
Diethyl ethylmalonate: Another derivative with an ethyl group on the methylene carbon.
Uniqueness
Diethyl methyl(2-methylbutyl)malonate is unique due to the presence of the methyl(2-methylbutyl) group, which imparts distinct chemical properties and reactivity compared to other malonate derivatives. This makes it valuable in specific synthetic applications where such structural features are required .
Propriétés
IUPAC Name |
diethyl 2-methyl-2-(2-methylbutyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-6-10(4)9-13(5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTPHCFAPFXOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699782 |
Source


|
| Record name | Diethyl methyl(2-methylbutyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14251-43-5 |
Source


|
| Record name | Diethyl methyl(2-methylbutyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
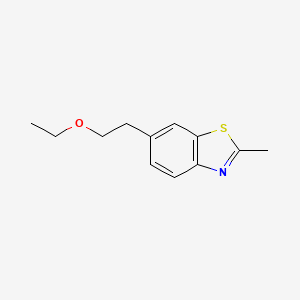
![[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B576460.png)
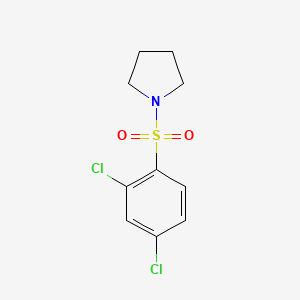
![(3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione](/img/structure/B576462.png)
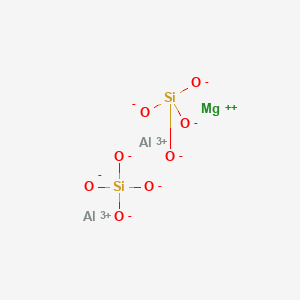
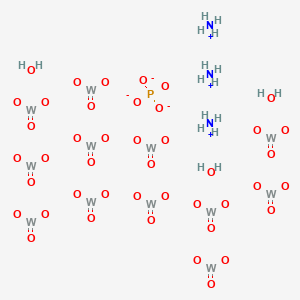
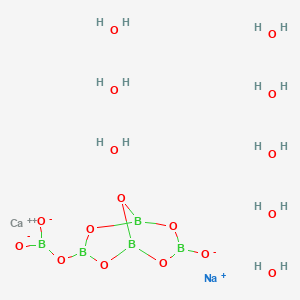

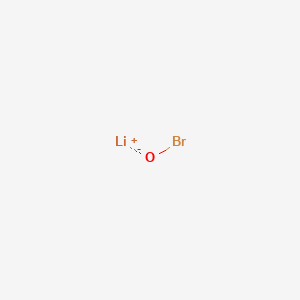
![Sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(2,4-dinitroanilino)-5-sulfobenzenesulfonate](/img/structure/B576475.png)
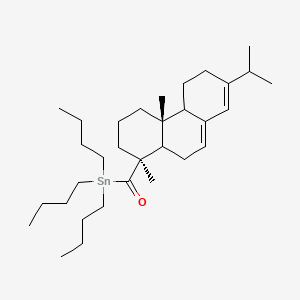

![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)
